Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-(5-bromopyrimidin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)4-8-12-5-7(11)6-13-8/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBAGLHOIWJHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697546 | |
| Record name | tert-Butyl (5-bromopyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114830-16-8 | |
| Record name | tert-Butyl (5-bromopyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The most direct route involves substituting a halogen atom at the 2-position of 5-bromopyrimidine with a tert-butyl acetate moiety. 2-Chloro-5-bromopyrimidine serves as the preferred starting material due to the chloride’s superior leaving group ability compared to bromide.
Reaction Mechanism :
The tert-butyl acetate enolate, generated using a strong base like sodium hydride (NaH) in tetrahydrofuran (THF), attacks the electron-deficient pyrimidine ring at the 2-position, displacing chloride. The reaction proceeds under anhydrous conditions at 0–5°C to minimize ester hydrolysis.
Optimization Insights :
-
Base Selection : NaH outperforms weaker bases (e.g., triethylamine) in enolate formation, achieving yields >75%.
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Solvent Effects : THF enhances nucleophilicity compared to ethanol, reducing side reactions like dehalogenation.
-
Stoichiometry : A 1.3:1 ratio of enolate to 2-chloro-5-bromopyrimidine maximizes conversion.
Example Procedure :
Transition Metal-Catalyzed Coupling
Palladium-mediated cross-coupling offers an alternative for introducing the acetate group. This method is advantageous for sterically hindered substrates.
Suzuki-Miyaura Coupling :
A boronic ester derivative of tert-butyl acetate reacts with 2,5-dibromopyrimidine under catalytic Pd(PPh₃)₄ and aqueous Na₂CO₃ in toluene/ethanol. The bromine at the 5-position remains intact due to its lower reactivity compared to the 2-position bromide.
Key Parameters :
One-Pot Bromination and Esterification
This route integrates bromination and esterification in a single reactor, streamlining production.
Steps :
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Bromination : Treat 2-(pyrimidin-2-yl)acetic acid with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C.
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Esterification : Add tert-butanol and sulfuric acid, heating under reflux to form the tert-butyl ester.
Yield : ~65% overall, with <5% di-brominated byproduct.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Replacing batch reactors with flow systems enhances reproducibility and safety. A microreactor setup reduces reaction time from 12 hours to 2 hours by improving heat transfer and mixing efficiency.
Parameters :
Purification Strategies
Recrystallization vs. Chromatography :
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Recrystallization : Ethanol/water (4:1) yields 95% purity but sacrifices 15% product.
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Chromatography : Silica gel with hexane/ethyl acetate (3:1) achieves >99% purity but is cost-prohibitive for large batches.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| NAS | 75 | 95 | High | 120 |
| Suzuki Coupling | 68 | 98 | Moderate | 240 |
| One-Pot Bromination | 65 | 90 | High | 90 |
Trade-offs :
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NAS balances cost and yield, ideal for pilot-scale production.
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Suzuki Coupling suits high-purity applications despite higher costs.
Mechanistic and Kinetic Studies
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-(pyrimidin-2-yl)acetate derivatives.
Oxidation Reactions: The acetate moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, reduced pyrimidine compounds, and oxidized acetate derivatives .
Scientific Research Applications
Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-bromopyrimidin-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom at the 5-position of the pyrimidine ring can participate in halogen bonding, which can influence the binding affinity and selectivity of the compound towards its targets. The acetate moiety can undergo hydrolysis to release the active pyrimidine derivative, which can then interact with enzymes or receptors involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(5-chloropyrimidin-2-yl)acetate
- Tert-butyl 2-(5-fluoropyrimidin-2-yl)acetate
- Tert-butyl 2-(5-iodopyrimidin-2-yl)acetate
Uniqueness
Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Biological Activity
Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a brominated pyrimidine ring, which is known to influence its biological properties. The synthesis typically involves the reaction of tert-butyl acetate with 5-bromopyrimidine under controlled conditions to yield the desired product.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The bromine atom enhances nucleophilicity, allowing for substitution reactions that may lead to diverse biological effects. The compound has been evaluated for its potential as a selective agonist for serotonin receptors, particularly the 5-HT2C subtype, which plays a crucial role in mood regulation and appetite control .
In Vitro Studies
Recent studies have demonstrated that derivatives of pyrimidine, including this compound, exhibit significant agonistic activity at the 5-HT2C receptor. In vitro assays showed that certain derivatives achieved over 50% activation at concentrations around 10 µM, indicating their potential as therapeutic agents for conditions such as obesity and depression .
Table 1: Biological Activity of Pyrimidine Derivatives
| Compound | Receptor Target | Activation (%) at 10 µM | Remarks |
|---|---|---|---|
| This compound | 5-HT2C | >50 | Potential therapeutic agent |
| Compound A | 5-HT1A | <50 | Low activity |
| Compound B | 5-HT2A | >60 | High selectivity |
Case Studies
- Study on Selective Agonists : A study focused on disubstituted pyrimidines highlighted the role of substitution patterns in enhancing receptor selectivity and potency. This compound was noted for its favorable drug-like properties and stability in biological systems .
- Cytotoxicity Assessments : In cytotoxicity assays conducted on various cell lines, this compound exhibited minimal toxicity at concentrations up to 10 µM, indicating a favorable safety profile for further development as a pharmacological agent .
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrimidine derivatives to evaluate its unique properties:
Table 2: Comparison of Pyrimidine Derivatives
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Selective agonist for 5-HT2C | Not yet determined |
| Tert-butyl pyrimidine derivative A | Moderate antagonist for multiple serotonin receptors | >50 |
| Tert-butyl pyrimidine derivative B | High potency against GSK-3β | <10 |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 2-(5-bromopyrimidin-2-yl)acetate?
The compound is typically synthesized via nucleophilic substitution or esterification reactions. A representative method involves reacting tert-butyl cyanoacetate with 5-bromopyrimidine derivatives under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF. For example:
- Step 1: Activation of the pyrimidine ring at the 2-position by bromine enhances electrophilicity for nucleophilic attack.
- Step 2: Coupling with tert-butyl cyanoacetate in the presence of a base to form the ester linkage .
- Step 3: Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) yields the product with >70% purity .
Q. How is this compound characterized in research settings?
Key characterization techniques include:
| Method | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm molecular structure and substitution pattern | δ 1.45 (s, 9H, t-Bu), δ 8.90 (s, 1H, pyrimidine) |
| LCMS | Verify molecular weight and purity | [M+H]⁺ = 245.07 (C₈H₉BrN₂O₂) |
| IR Spectroscopy | Identify functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹) | Not explicitly reported; inferred from analogous esters . |
Q. What are the primary research applications of this compound?
It serves as a versatile intermediate in:
- Medicinal Chemistry: Synthesis of kinase inhibitors or anticancer agents via Suzuki-Miyaura cross-coupling (e.g., replacing Br with aryl/heteroaryl groups) .
- Organic Synthesis: Building block for pyrimidine-containing macrocycles or fluorophores .
- Methodological Note: The bromine atom facilitates late-stage functionalization, enabling diversity-oriented synthesis .
Advanced Questions
Q. How can researchers optimize the yield of this compound in nucleophilic substitution reactions?
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .
- Catalyst Use: Pd(PPh₃)₄ or CuI improves coupling efficiency in cross-reactions .
- Temperature Control: Reactions at 60–80°C balance kinetics and side-product formation .
- Data-Driven Adjustment: Monitor reaction progress via TLC or in-situ NMR to terminate at maximal conversion .
Q. What analytical challenges arise when confirming the structure of this compound, and how can they be addressed?
Challenges include:
- Signal Overlap in NMR: Pyrimidine protons (δ 8.5–9.0 ppm) may obscure adjacent groups. Solution: Use 2D NMR (HSQC, HMBC) to resolve connectivity .
- Isotopic Complexity in MS: Bromine’s ⁷⁹Br/⁸¹Br split complicates mass spectra. Solution: High-resolution MS (HRMS) distinguishes isotopic patterns .
- Purity Assessment: Co-eluting impurities in LCMS. Solution: Gradient elution HPLC with PDA detection .
Q. Are there conflicting reports on the reactivity of the bromine substituent under different catalytic conditions?
Yes. For example:
- Palladium Catalysis: Suzuki-Miyaura coupling proceeds efficiently with aryl boronic acids but fails with sterically hindered partners .
- Copper-Mediated Ullmann Reactions: Require higher temperatures (100–120°C) and may degrade the tert-butyl ester .
- Contradiction Resolution: Ligand screening (e.g., XPhos for Pd) or protecting group adjustments (e.g., switching to methyl esters) can mitigate issues .
Q. What strategies enhance the stability of this compound during storage and reactions?
- Storage: Store at –20°C under inert gas (Ar/N₂) to prevent ester hydrolysis or bromine displacement .
- Reaction Conditions: Avoid protic solvents (e.g., MeOH, H₂O) and strong acids/bases that degrade the tert-butyl group .
- Stabilizers: Add molecular sieves in moisture-sensitive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
